molecular formula C17H15N3OS2 B13360589 N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B13360589
M. Wt: 341.5 g/mol
InChI Key: HZWXQBAEWQUTCI-UHFFFAOYSA-N
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Description

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Substitution Reactions: The phenyl and methyl groups can be introduced through substitution reactions using suitable reagents.

    Coupling with Nicotinamide: The final step involves coupling the thiazole derivative with nicotinamide using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Coupling Agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

    Nicotinamide Derivatives: Compounds with similar nicotinamide structures, such as nicotinamide adenine dinucleotide (NAD) or niacinamide.

Uniqueness

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or nicotinamide derivatives.

Properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C17H15N3OS2/c1-11-14(12-7-4-3-5-8-12)19-17(23-11)20-15(21)13-9-6-10-18-16(13)22-2/h3-10H,1-2H3,(H,19,20,21)

InChI Key

HZWXQBAEWQUTCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(N=CC=C2)SC)C3=CC=CC=C3

Origin of Product

United States

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